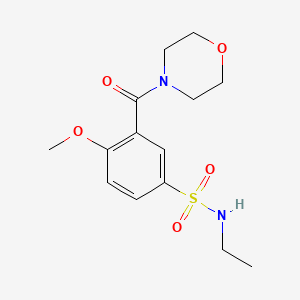
N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as EMBI, is a chemical compound that has shown potential in scientific research applications. EMBI is a sulfonamide derivative that has been found to have anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood. However, it is believed that N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide exerts its anti-inflammatory and anti-cancer effects through the inhibition of specific signaling pathways. In a study conducted by Zhang et al. (2018), N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide was found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Inhibition of this pathway leads to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to have both biochemical and physiological effects. In a study conducted by Li et al. (2019), N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide was found to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. This suggests that N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has anti-inflammatory effects. In a study conducted by Zhang et al. (2018), N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide was found to inhibit the growth of cancer cells and induce apoptosis. This suggests that N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments is its specificity. N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to selectively inhibit specific signaling pathways, which makes it a useful tool for studying these pathways. However, one limitation of using N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments is its solubility. N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One direction is to investigate the potential of N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide as a therapeutic agent for inflammatory diseases and cancer. Another direction is to explore the mechanism of action of N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in more detail. Additionally, further research could be done to improve the solubility of N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, which would make it a more useful tool for lab experiments.
Conclusion:
In conclusion, N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is a sulfonamide derivative that has shown potential in scientific research applications. N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has anti-inflammatory and anti-cancer properties and has been found to selectively inhibit specific signaling pathways. While N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has limitations in terms of solubility, it is a useful tool for studying specific signaling pathways. Future research on N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide could lead to the development of new therapeutic agents for inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis of N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with N-ethylmorpholine in the presence of triethylamine. The resulting product is then treated with ammonium chloride to yield N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. The synthesis of N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is a multi-step process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to have anti-inflammatory and anti-cancer properties in scientific research applications. In a study conducted by Zhang et al. (2018), N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide was found to inhibit the growth of cancer cells and induce apoptosis. Another study conducted by Li et al. (2019) found that N-ethyl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-ethyl-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-3-15-22(18,19)11-4-5-13(20-2)12(10-11)14(17)16-6-8-21-9-7-16/h4-5,10,15H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAWUNZZNMBRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)
![5-[(dimethylamino)methyl]-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B5858233.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)
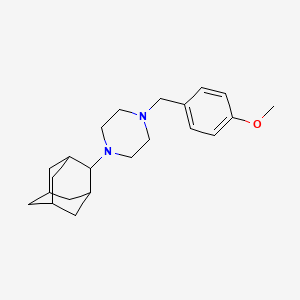
![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)
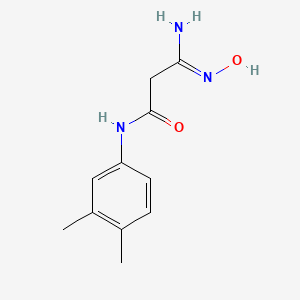
![3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)
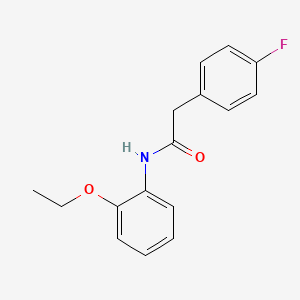
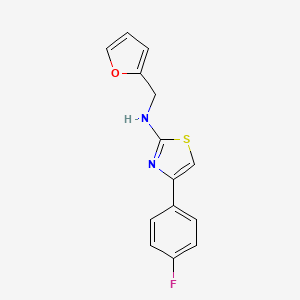

![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)